

Hydracarbazine: A Technical Overview of a Pyridazine Antihypertensive Agent

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Compound of Interest

Compound Name: Hydracarbazine

Cat. No.: B1673432

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IUPAC Name: 6-hydrazinylpyridazine-3-carboxamide

Hydracarbazine is a pyridazine derivative that has been investigated for its antihypertensive properties.^[1] This technical guide provides a summary of the available scientific information on **Hydracarbazine**, including its chemical identity, proposed mechanism of action, and pharmacological effects, with a focus on its role as a vasodilator. Due to the limited availability of recent and in-depth research on this specific compound, much of the understanding of its biological activity is extrapolated from the closely related and more extensively studied drug, hydralazine.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of **Hydracarbazine** is presented in the table below.

Property	Value
IUPAC Name	6-hydrazinylpyridazine-3-carboxamide
Molecular Formula	C5H7N5O
Molecular Weight	153.14 g/mol
CAS Number	3614-47-9

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **Hydracarbazine** is believed to be the relaxation of vascular smooth muscle, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[2] While the precise signaling pathway for **Hydracarbazine** has not been fully elucidated, it is thought to act similarly to hydralazine. This proposed mechanism involves interference with calcium ion (Ca^{2+}) signaling within vascular smooth muscle cells.[2]

Specifically, it is hypothesized that **Hydracarbazine** inhibits the release of calcium from the sarcoplasmic reticulum, a key intracellular storage site for calcium.[2] A reduction in the intracellular concentration of free calcium prevents the activation of calmodulin and subsequently, myosin light chain kinase (MLCK). The inhibition of MLCK leads to decreased phosphorylation of the myosin light chains, which is a critical step for the interaction of actin and myosin filaments required for muscle contraction. The net effect is vasodilation.

Below is a diagram illustrating the proposed signaling pathway for the vasodilatory effect of **Hydracarbazine**, based on the known mechanism of hydralazine.



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Caption: Proposed mechanism of **Hydracarbazine**-induced vasodilation.

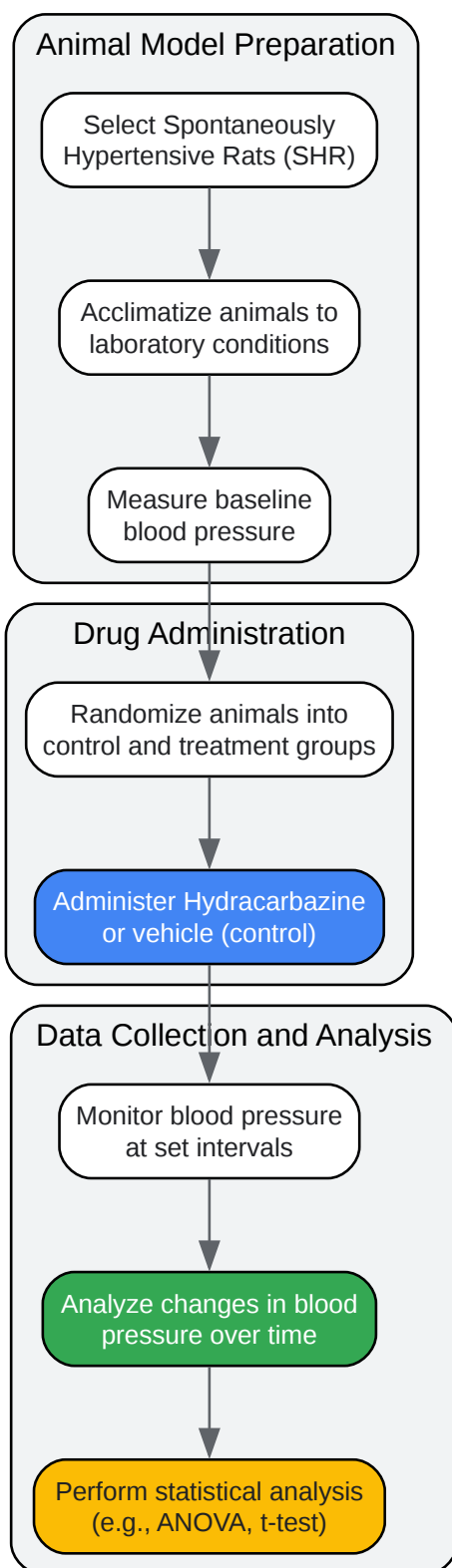
Preclinical In Vivo Data

Limited preclinical studies in animal models have demonstrated the antihypertensive effects of **Hydracarbazine**. The available data on dosage and observed effects are summarized below.

Animal Model	Dosage	Route of Administration	Observed Effect
Dog, Cat, Rabbit	1-4 mg/kg	Intravenous (i.v.)	Hypotension due to peripheral vasodilation
High Arterial Pressure Rats	15-18 mg/kg	Oral (p.o.) once daily	Prevention of increased blood pressure and heart rate

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of **Hydracarbazine** are not readily available in recent literature. However, based on general pharmacological practices and information from related compounds, a generalized workflow for evaluating the antihypertensive effect in an animal model is outlined below.



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Caption: Generalized workflow for in vivo antihypertensive studies.

Synthesis

The synthesis of **Hydracarbazine** was first described by Libermann and Rouaix in 1959. While the detailed experimental protocol from this publication is not readily accessible, the general synthetic route for related hydrazinopyridazine compounds often involves the reaction of a chloropyridazine carboxamide with hydrazine hydrate.

Conclusion

Hydracarbazine is a pyridazine-based compound with demonstrated antihypertensive activity in preclinical models. Its mechanism of action is likely through the relaxation of vascular smooth muscle, mediated by interference with intracellular calcium signaling. However, a comprehensive understanding of its pharmacology, including detailed signaling pathways, extensive quantitative data from clinical trials, and specific experimental protocols, is limited by the scarcity of recent and publicly available research. Further investigation would be necessary to fully characterize its therapeutic potential and safety profile for the treatment of hypertension in a modern context.

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References

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